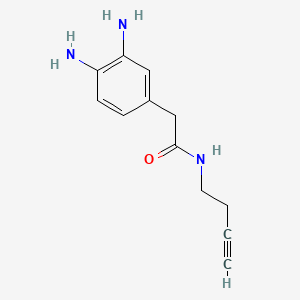

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide

Description

Acetamide Core

The acetamide group (-NHCOCH₃) dominates the compound’s electronic properties:

- Resonance Stabilization : The amide nitrogen’s lone pair delocalizes into the carbonyl group, forming a partial double bond (C-N) and reducing basicity compared to amines.

- Hydrogen Bonding : The NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, influencing solubility and crystallinity.

Alkyne Substituent

The terminal alkyne (-C≡CH) contributes unique reactivity:

Diaminophenyl Group

The 3,4-diaminophenyl moiety enhances polarity and enables:

- Chelation : The adjacent amino groups may coordinate metal ions.

- Electron Donation : The -NH₂ groups activate the benzene ring for electrophilic substitution.

Comparative Structural Analysis with Para-Aminoacetanilide Derivatives

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide shares structural motifs with para-aminoacetanilide derivatives but differs in key aspects:

The alkyne group in the former compound introduces synthetic versatility absent in simpler para-aminoacetanilides, enabling applications in click chemistry or polymer synthesis.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-but-3-ynyl-2-(3,4-diaminophenyl)acetamide |

InChI |

InChI=1S/C12H15N3O/c1-2-3-6-15-12(16)8-9-4-5-10(13)11(14)7-9/h1,4-5,7H,3,6,8,13-14H2,(H,15,16) |

InChI Key |

GVNOMQLKDLCQMM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)CC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Biological Activity

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anti-inflammatory properties, as well as its effects on cell viability and other relevant pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 217.27 g/mol

- CAS Number : Not available

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated several acetamide derivatives for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophages. The results showed that certain derivatives significantly inhibited nitrite production and ROS in LPS-stimulated J774.A1 macrophages, indicating potential for anti-inflammatory applications .

Table 1: Inhibition of Nitrite Production vs LPS

| Compound | 10 µM Inhibition (%) | 1 µM Inhibition (%) | 0.1 µM Inhibition (%) |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |

These findings suggest that the compound may have a role in mitigating oxidative stress, which is implicated in various diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effects on nitric oxide (NO) production in macrophages. The study revealed that the compound reduced NO levels significantly when administered prior to LPS stimulation, highlighting its possible use in treating inflammatory conditions .

Case Study: Synthesis and Testing of Related Compounds

A related study synthesized various acetamide derivatives and tested their biological activities, including this compound. The synthesis involved using specific reagents like N,N'-carbonyldiimidazole and dimethylaminopyridine, followed by testing for cytotoxicity using MTT assays .

The results indicated that while many compounds showed promising activity against oxidative stress markers, none displayed significant cytotoxicity on the J774.A1 macrophage cell line, suggesting a favorable safety profile for further development.

Pharmacological Implications

The biological activities exhibited by this compound suggest potential therapeutic applications in:

- Oxidative Stress Management : By scavenging free radicals and reducing ROS production.

- Inflammatory Disorders : Through the inhibition of NO production in activated macrophages.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Key Structural Features

- Core Structure : The acetamide backbone (CH₃CONH-) is common among analogs, but substituent variations dictate properties.

- 3,4-Diaminophenyl group: Provides two amine groups for hydrogen bonding or coordination (uncommon in most analogs).

Comparison Table: Structural and Functional Group Differences

Key Observations :

Electron Effects: The 3,4-diaminophenyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like those in and . This difference may influence redox stability and receptor binding .

Hydrogen Bonding and Conformation: The diaminophenyl group enables extensive hydrogen bonding, similar to the amino and methoxy groups in N-(3-amino-4-methoxyphenyl)acetamide . However, steric repulsion from the alkyne may reduce conformational flexibility compared to dichlorophenyl analogs, which exhibit variable dihedral angles (54.8–77.5°) between aromatic rings .

Pharmacophore Diversity: Benzothiazole-containing analogs () and pyrazolyl derivatives () are designed for enzyme inhibition, while the diaminophenyl group in the target compound may target aminergic receptors (e.g., serotonin or dopamine pathways) .

Preparation Methods

Reagents and Conditions

- Reagents :

- Mechanism :

| Method | Reagents | Conditions | Yield | By-Products | References |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DCM | RT, 12–24 h | 63–75% | Water-soluble urea | |

| DCC/DMAP | DCC, DMAP, DCM | 0–10°C, 6–72 h | 56% | N,N’-Dicyclohexylurea (DCU) |

Advantages and Limitations

- Advantages :

- Limitations :

Acetylation of 3,4-Diaminophenylamine

An alternative route involves direct acetylation of 3,4-diaminophenylamine with an acylating agent (e.g., acetic anhydride or acetyl chloride), followed by alkylation with but-3-yn-1-yl bromide.

Procedure

Step 1: Acetylation

Step 2: Alkylation

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | RT, 12 h | 70% | |

| Alkylation | But-3-yn-1-yl bromide, K₂CO₃ | Reflux, 6–8 h | 65–75% |

Key Challenges

- Competing Reactions : Excess acetic anhydride may lead to over-acetylation.

- Steric Hindrance : Bulky alkylating agents (e.g., but-3-yn-1-yl bromide) may reduce yields.

Synthesis via Vilsmeier-Haack Formylation

This method employs Vilsmeier-Haack reagents to form aldehyde intermediates, which are subsequently converted to acetamide derivatives.

Mechanistic Overview

- Formylation : Reaction of 3,4-diaminophenylamine with POCl₃ and DMF generates a formylated intermediate.

- Cyclization : The aldehyde intermediate undergoes cyclization with glycine to form a key acetamide precursor.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Formylation | POCl₃, DMF | 0–5°C, 16 h | 96% | |

| Cyclization | Glycine, NaOH, MeOH | RT, 16 h | 65–75% |

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for carbodiimide-mediated couplings.

Procedure

- Activation : Mix 2-(3,4-diaminophenyl)acetic acid, EDC, HOBt, and but-3-yn-1-ylamine in DCM.

- Microwave Heating : 100–150°C, 15–30 min.

| Conditions | Yield | References |

|---|---|---|

| 150°C, 20 min | 85% |

Comparative Analysis of Methods

Critical Challenges and Mitigation Strategies

- By-Product Formation :

- Steric Effects :

- Oxidation Sensitivity :

- Protect alkyne groups during acidic/basic conditions using inert atmospheres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.